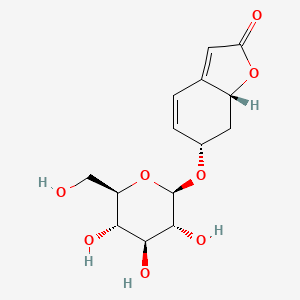

Phyllanthurinolactone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O8 |

|---|---|

Molecular Weight |

314.29 g/mol |

IUPAC Name |

(6S,7aR)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7a-dihydro-6H-1-benzofuran-2-one |

InChI |

InChI=1S/C14H18O8/c15-5-9-11(17)12(18)13(19)14(22-9)20-7-2-1-6-3-10(16)21-8(6)4-7/h1-3,7-9,11-15,17-19H,4-5H2/t7-,8-,9-,11-,12+,13-,14-/m1/s1 |

InChI Key |

NTDAFPROCLCPBL-ALLBUJQBSA-N |

Isomeric SMILES |

C1[C@@H](C=CC2=CC(=O)O[C@@H]21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1C(C=CC2=CC(=O)OC21)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Phyllanthurinolactone: A Glycoside at the Helm of Nyctinastic Leaf Movement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The remarkable ability of certain plants to exhibit nyctinastic movements—the "sleeping" of leaves at night and their "awakening" during the day—has long fascinated botanists and chemists alike. This intricate biological process is not a mere passive response but a finely tuned mechanism governed by a complex interplay of internal circadian rhythms and external environmental cues. At the heart of this phenomenon in the medicinal plant Phyllanthus urinaria lies a key signaling molecule: Phyllanthurinolactone. This technical guide provides a comprehensive overview of this compound's role as a potent leaf-closing substance, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its activity.

The Chemical Messenger: this compound and its Counterpart

Leaf movement in Phyllanthus urinaria is orchestrated by the delicate balance between a leaf-closing and a leaf-opening substance.[1][2] this compound, a glycoside, has been identified as the primary leaf-closing factor.[2][3] Its counterpart, Phyllurine, is responsible for promoting leaf opening.[4] The rhythmic closing and opening of the leaves are directly correlated with the fluctuating concentrations of these two bioactive compounds within the plant.[1]

Quantitative Data on Bioactivity

The potency of this compound and Phyllurine has been quantified through bioassays, revealing their effectiveness at remarkably low concentrations. This data is crucial for understanding the sensitivity of the nyctinastic response and for designing further experimental studies.

| Compound | Bioactivity | Effective Concentration (M) | Specificity |

| This compound | Leaf-closing | 1 x 10-7 | Specific to Phyllanthus urinaria |

| Phyllurine | Leaf-opening | 2.5 x 10-5 | Specific to Phyllanthus urinaria |

Table 1: Bioactivity of Leaf-Movement Factors in Phyllanthus urinaria [2][4]

Experimental Protocols

The isolation, characterization, and bioassay of this compound are critical for studying its function. The following sections provide generalized yet detailed methodologies based on established phytochemical and plant physiology research techniques.

Isolation and Purification of this compound

The isolation of this compound from Phyllanthus urinaria involves a multi-step process of extraction and chromatographic separation.

1. Plant Material and Extraction:

- Fresh whole plants of Phyllanthus urinaria are harvested.

- The plant material is immediately macerated and extracted with a polar solvent, such as methanol or ethanol, to efficiently extract the glycosidic this compound.

- The crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Solvent Partitioning:

- The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This compound, being a glycoside, is expected to partition into the more polar fractions.

3. Chromatographic Purification:

- Column Chromatography: The polar fraction is subjected to column chromatography on a stationary phase like silica gel or a polymeric adsorbent (e.g., Amberlite XAD). Elution is performed with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity.

- High-Performance Liquid Chromatography (HPLC): Fractions showing leaf-closing activity are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Isocratic or gradient elution may be employed to achieve optimal separation.

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Bioassay for Leaf-Closing Activity

A sensitive and quantitative bioassay is essential to determine the activity of isolated compounds and to guide the purification process.

1. Plant Preparation:

- Young, healthy leaves of Phyllanthus urinaria are detached from the plant.

- The petioles of the leaves are immediately immersed in distilled water to maintain turgor.

- The leaves are allowed to fully open under light conditions before the start of the assay.

2. Application of Test Substance:

- A solution of the test compound (e.g., this compound) at a known concentration is prepared in a suitable buffer or distilled water.

- The detached leaves are transferred to vials containing the test solution. Control leaves are placed in vials containing only the buffer or distilled water.

3. Incubation and Measurement:

- The vials are kept under controlled conditions of light and temperature.

- The angle of the leaflets is measured at regular time intervals. This can be done using a protractor or through digital image analysis. The leaf-closing activity is quantified by the change in the angle of the leaflets over time. A fully open leaf is considered 180°, and a fully closed leaf is 0°.

4. Data Analysis:

- The leaf-closing activity is expressed as the percentage of closure or the change in angle compared to the control.

- A dose-response curve can be generated by testing a range of concentrations of the substance to determine the EC50 (the concentration that causes 50% of the maximum effect).

The Signaling Pathway of Nyctinastic Movement

The leaf movement in Phyllanthus urinaria is a classic example of a turgor-driven process. The binding of this compound to its putative receptor on the motor cells of the pulvinus initiates a signaling cascade that leads to a change in turgor pressure and subsequent leaf closure.

The Circadian Clock and Enzymatic Regulation: The concentration of this compound in the plant is not constant; it is regulated by the plant's internal biological clock.[1][5] This regulation is achieved through the activity of a β-glucosidase enzyme.[5][6] During the day, the activity of this enzyme is high, leading to the hydrolysis of the glycosidic bond in this compound and its inactivation. As evening approaches, the circadian clock downregulates the activity of β-glucosidase, allowing the concentration of active this compound to increase, which then triggers leaf closure.[5][6]

Turgor Changes in the Pulvinus: The pulvinus, a specialized motor organ at the base of the petiole, is responsible for the mechanical movement of the leaf. It consists of extensor and flexor cells. The binding of this compound to receptors on the extensor cells is believed to trigger an efflux of ions, primarily K+ and Cl-, from these cells into the apoplast. This increase in the extracellular solute concentration causes water to move out of the extensor cells via osmosis, leading to a loss of turgor pressure and cell shrinkage. Concurrently, the flexor cells may take up these ions, leading to an influx of water, an increase in turgor pressure, and cell swelling. This differential change in turgor between the extensor and flexor cells results in the downward folding (closing) of the leaf.

Signaling Pathway of this compound-Induced Leaf Closure

Caption: The proposed signaling pathway for this compound-mediated leaf closure.

Conclusion and Future Perspectives

This compound stands as a pivotal molecule in unraveling the complex mechanisms of nyctinastic movement in plants. Its high potency and specificity make it an excellent tool for studying plant signaling pathways. For researchers in drug development, the intricate regulation of turgor pressure by a small molecule like this compound could offer inspiration for novel therapeutic strategies targeting ion channels or osmotic regulation in various biological systems. Further research is warranted to identify the specific receptor for this compound and to fully elucidate the downstream components of its signaling cascade. Such studies will not only deepen our understanding of this fascinating plant behavior but may also open new avenues for biotechnological and pharmaceutical applications.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. scispace.com [scispace.com]

- 6. Molecular Approach to the Nyctinastic Movement of the Plant Controlled by a Biological Clock [mdpi.com]

Phyllanthurinolactone: A Technical Guide to its Natural Sources, Abundance, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllanthurinolactone, a key bioactive compound isolated from Phyllanthus urinaria, has garnered significant interest for its unique role in regulating plant physiology, specifically the nyctinastic movement of leaves. This technical guide provides a comprehensive overview of the natural sources, known abundance, and the signaling pathway associated with this compound. Detailed experimental protocols for its isolation and analysis, based on established phytochemical methodologies, are presented. This document aims to serve as a foundational resource for researchers investigating this compound for potential applications in drug discovery and development.

Natural Sources and Abundance

This compound is a naturally occurring glycoside that has been primarily isolated from the plant Phyllanthus urinaria L.[1][2], a member of the Euphorbiaceae family. This herb is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine.[3] While Phyllanthus urinaria is the principal documented source, the presence of this compound in other Phyllanthus species has not been extensively studied.

Table 1: Natural Sources and Biological Activity of this compound

| Compound | Natural Source(s) | Known Biological Activity | Effective Concentration |

| This compound | Phyllanthus urinaria L.[1][2] | Leaf-closing factor in nyctinastic movement[4][5] | 1 x 10-7 M[4][5] |

Experimental Protocols

Bioassay-Guided Isolation of this compound

The isolation of this compound is typically achieved through a bioassay-guided fractionation approach, where fractions of the plant extract are tested for their ability to induce leaf closure in P. urinaria.[6][7]

Protocol:

-

Extraction:

-

Air-dry the whole plant material of Phyllanthus urinaria.

-

Grind the dried plant material into a fine powder.

-

Extract the powdered material with a polar solvent such as methanol or 95% ethanol at room temperature with continuous agitation for 48-72 hours.[8]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Test each fraction for leaf-closing activity using a P. urinaria leaf bioassay. The active fraction is typically the more polar one.

-

-

Chromatographic Purification:

-

Subject the active fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions using thin-layer chromatography (TLC) and pool fractions with similar profiles.

-

Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient system to yield pure this compound.

-

Quantification of this compound by HPLC-MS

While a specific validated HPLC-MS method for this compound is not detailed in the literature, a general method can be adapted from protocols used for other lignans and compounds in Phyllanthus species.[9][10]

Protocol:

-

Sample Preparation:

-

Prepare a standardized extract of Phyllanthus urinaria as described in the isolation protocol.

-

Accurately weigh the dried extract and dissolve it in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a stock solution of purified this compound in methanol.

-

Create a series of standard solutions of known concentrations by serial dilution of the stock solution to generate a calibration curve.

-

-

HPLC-MS Conditions:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

MS Detector: A mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Monitor the specific m/z ratio for this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

-

Signaling Pathway of Nyctinastic Leaf Movement

The nyctinastic (sleep) movement of Phyllanthus urinaria leaves is a fascinating biological process controlled by a delicate interplay of chemical signals. This compound acts as the primary leaf-closing factor.[4]

The proposed signaling pathway is as follows:

-

Circadian Regulation: The concentration of this compound in the plant exhibits a circadian rhythm, increasing in the evening before the leaves close.[5]

-

Enzymatic Control: The activity of a β-glucosidase enzyme is believed to regulate the concentration of active this compound. During the day, the enzyme may hydrolyze this compound to an inactive form. As evening approaches, the enzyme's activity decreases, allowing this compound to accumulate.[5][11]

-

Receptor Binding: this compound binds to specific receptors on the surface of motor cells located in the pulvinus, a specialized joint-like structure at the base of the leaf petiole.

-

Ion Channel Modulation: This binding event is hypothesized to modulate the activity of ion channels in the motor cell membrane.[12]

-

Turgor Pressure Changes: The modulation of ion channels leads to an efflux of ions (such as K+ and Cl-) from the motor cells on one side of the pulvinus. This change in ion concentration causes water to move out of the cells via osmosis, resulting in a loss of turgor pressure.

-

Leaf Movement: The differential changes in turgor pressure between the flexor and extensor motor cells of the pulvinus cause the leaf to fold downwards and close.

-

Leaf Opening: The reverse process is initiated by a leaf-opening factor, identified as phyllurine, which likely counteracts the effect of this compound, leading to an influx of ions and water, thereby increasing turgor pressure and causing the leaves to open during the day.

Visualizations

References

- 1. A review of Phyllanthus urinaria L. in the treatment of liver disease: viral hepatitis, liver fibrosis/cirrhosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioguided Fraction and Isolation of the Antitumor Components from Phyllanthus niruri L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC-MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phcogj.com [phcogj.com]

- 11. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Phyllanthurinolactone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phyllanthurinolactone, a bioactive natural product isolated from Phyllanthus urinaria L. While the complete experimental spectroscopic data from the original seminal publication is not publicly available, this document compiles and presents the known information and provides a framework for understanding the structural elucidation of this compound.

This compound was first isolated and identified by Ueda, Shigemori, and Yamamura in 1995, as detailed in their publication in Tetrahedron Letters.[1][2] It was discovered as a "leaf-closing factor," a substance responsible for the nyctinastic movement of the leaves of Phyllanthus urinaria.

Chemical Structure and Properties

-

IUPAC Name: (6S,7aR)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7a-dihydro-6H-1-benzofuran-2-one

-

Molecular Formula: C₁₄H₁₈O₈

-

Molecular Weight: 314.29 g/mol

Spectroscopic Data Summary

Detailed quantitative spectroscopic data from the original isolation paper is not available in the public domain. The following tables are structured to present the anticipated data based on the known structure of this compound. This structure was elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would have been crucial for establishing the connectivity and stereochemistry of the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | Aglycone Protons | |||

| Data not available | Glucosyl Protons |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aglycone Carbons |

| Data not available | Glucosyl Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for its hydroxyl, lactone, and ether functionalities.

Table 3: Anticipated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~1750 | Strong | C=O stretch (lactone) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula and structural features.

Table 4: Anticipated Mass Spectrometry Data for this compound

| m/z | Ion Type | Proposed Fragment |

| 314 | [M]⁺ | Molecular Ion |

| Data not available | Fragmentation data would reveal the loss of the glucose moiety and other characteristic fragments. |

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of this compound are described in the original 1995 Tetrahedron Letters publication. The general workflow for such a process is outlined below.

General Isolation Workflow

The isolation of a natural product like this compound from its plant source typically involves a multi-step process.

References

An In-Depth Technical Guide on Phyllanthurinolactone and its Role in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllanthurinolactone, a naturally occurring compound isolated from Phyllanthus urinaria L., plays a crucial role in the nyctinastic movement of the plant's leaves. This technical guide synthesizes the current understanding of this compound's physiological function, focusing on its role as a key signaling molecule in the regulation of leaf closure. While significant strides have been made in identifying its primary biological effect, the intricate details of its molecular signaling pathway and precise mechanism of action remain areas of active investigation. This document provides a comprehensive overview of the known quantitative data, outlines the general experimental approaches for its study, and visualizes the established and putative signaling events involved in its activity.

Introduction

Nyctinasty, or the "sleep movement" of plants, is a fascinating example of circadian-regulated physiological response. In Phyllanthus urinaria, this movement is orchestrated by a delicate balance of chemical signals. This compound has been identified as the primary endogenous leaf-closing factor, or turgorin, whose concentration within the plant fluctuates in a circadian manner, peaking just before the onset of leaf folding[1]. It acts antagonistically to a leaf-opening substance, phyllurine, to control the turgor pressure within the pulvinus, the specialized motor organ at the base of the leaflets[1][2]. Understanding the molecular underpinnings of this compound's activity not only provides insight into the fundamental processes of plant movement but may also offer avenues for the development of novel bioactive compounds.

Chemical and Physical Properties

This compound is a lactone-containing natural product. Its chemical structure is distinct and plays a critical role in its biological activity.

Table 1: Chemical and Physical Data for this compound

| Property | Value |

| CAS Number | 168180-12-9 |

| Molecular Formula | C₁₉H₂₂O₉ |

| Molecular Weight | 394.37 g/mol |

| Source Organism | Phyllanthus urinaria L. |

| Biological Activity | Leaf-closing factor (nyctinasty) |

Role in Plant Physiology: The Mechanism of Nyctinasty

The leaf movement in Phyllanthus urinaria is a direct consequence of changes in turgor pressure within the motor cells of the pulvinus. This compound acts as a key signaling molecule in this process.

The Pulvinus: The Engine of Leaf Movement

The pulvinus is a specialized joint-like structure at the base of the leaf petiole or leaflet. It is composed of two main regions of motor cells: the flexor and the extensor. The differential swelling and shrinking of these cells, driven by the flux of water and ions, causes the leaf to move.

A Proposed Signaling Pathway for this compound-Induced Leaf Closure

While the complete signaling cascade for this compound is yet to be fully elucidated, a putative pathway can be constructed based on the general understanding of nyctinastic movements and signal transduction in plants.

The binding of this compound to a putative receptor on the plasma membrane of pulvinar motor cells is hypothesized to initiate a signal transduction cascade. This likely involves the generation of second messengers, such as calcium ions (Ca²⁺) and inositol trisphosphate (IP₃), which are common in plant signaling pathways[3][4][5]. These second messengers would then activate a protein kinase cascade, leading to the modulation of ion channels. The resulting efflux of potassium (K⁺) and chloride (Cl⁻) ions from the motor cells creates an osmotic gradient, causing water to move out of the cells. This loss of turgor pressure leads to the shrinking of the motor cells and the subsequent closing of the leaf.

Quantitative Data

The primary quantitative data available for this compound pertains to its potent biological activity in inducing leaf closure in P. urinaria.

Table 2: Bioactivity of this compound

| Parameter | Value | Reference |

| Effective Concentration for Leaf Closure | 1 x 10⁻⁷ M | [2] |

This concentration highlights the high sensitivity of the plant's motor cells to this compound. Further research is required to establish a complete dose-response curve and to quantify other physiological effects.

Experimental Protocols

The study of this compound involves its extraction and purification from the plant source, followed by bioassays to determine its activity.

Extraction and Isolation of this compound

A general workflow for the isolation of this compound from Phyllanthus urinaria is presented below. This process typically involves solvent extraction followed by chromatographic purification.

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 75% ethanol, to obtain a crude extract.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The bioactive fraction containing this compound is identified through bioassays.

-

Chromatography: The active fraction is further purified using column chromatography techniques, such as silica gel chromatography and Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Bioassay for Leaf-Closing Activity

The biological activity of this compound is determined using a bioassay with Phyllanthus urinaria leaflets.

-

Plant Material: Healthy, intact leaflets of P. urinaria are excised.

-

Test Solutions: A series of dilutions of the test compound (e.g., purified this compound or fractions from the extraction process) are prepared in a suitable buffer.

-

Incubation: The petioles of the excised leaflets are immersed in the test solutions and incubated under continuous light.

-

Observation: The angle of the leaflets is measured at regular intervals. A decrease in the angle indicates leaf-closing activity.

-

Quantification: The activity is quantified by determining the minimum concentration of the compound that causes a defined degree of leaf closure.

Quantitative Analysis by HPLC

High-performance liquid chromatography (HPLC) is a key analytical technique for the quantification of this compound in plant extracts[1].

-

Sample Preparation: A known amount of dried plant material is extracted with a defined volume of solvent. The extract is filtered before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: Detection is performed using a PDA detector at a wavelength where this compound shows maximum absorbance.

-

-

Quantification: A calibration curve is generated using a pure standard of this compound. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Future Directions and Conclusion

The study of this compound has provided valuable insights into the chemical regulation of plant movement. However, several key areas require further investigation to fully understand its role in plant physiology. The identification and characterization of the this compound receptor is a critical next step. Elucidating the downstream signaling components, including the specific ion channels modulated and the role of second messengers, will provide a more complete picture of its mechanism of action. Furthermore, more extensive quantitative studies are needed to explore its effects on other physiological processes in Phyllanthus and other plant species.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring lipid–protein interactions in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Attracted to membranes: lipid-binding domains in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Organelles and phytohormones: a network of interactions in plant stress responses - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Phyllanthurinolactone Research: From Discovery to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthurinolactone is a naturally occurring compound that has garnered scientific interest due to its unique biological activity as a leaf-closing factor in the plant Phyllanthus urinaria L. This technical guide provides an in-depth review of the current state of research on this compound, covering its isolation, synthesis, biological activity, and the ongoing exploration of its mechanism of action. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar bioactive molecules.

Discovery and Chemical Properties

This compound was first isolated from Phyllanthus urinaria as a key substance responsible for the plant's nyctinastic movement, the circadian rhythmic movement of leaves.[1][2] Its structure was elucidated, and its absolute configuration has been confirmed through synthesis.[3] The molecule's ability to induce leaf closure at very low concentrations highlights its potency as a biological effector.

Biological Activity: The Leaf-Closing Phenomenon

The most well-documented biological activity of this compound is its role in the nyctinastic movement of Phyllanthus urinaria. The plant's leaves open during the day and close at night, a process regulated by the internal balance of at least two bioactive substances. This compound acts as the leaf-closing factor, while another compound, phyllurine, functions as the leaf-opening substance.[1][4][5]

The concentration of this compound within the plant fluctuates with a circadian rhythm, increasing before the onset of leaf closure in the evening. In contrast, the concentration of phyllurine remains relatively constant throughout the day.[1][4] This dynamic interplay suggests that the leaf movement is primarily driven by the changing levels of this compound, which is under the control of the plant's internal biological clock.[1][4]

Quantitative Analysis of Leaf-Closing Activity

This compound has been shown to be effective in inducing leaf-closing in Phyllanthus urinaria at a concentration of 1 x 10⁻⁷ M.[2][5][6] This high potency suggests the presence of a specific receptor-mediated mechanism.

| Compound | Biological Activity | Effective Concentration | Plant Specificity |

| This compound | Leaf-closing factor | 1 x 10⁻⁷ M | Phyllanthus urinaria L. |

| Phyllurine | Leaf-opening factor | 2.5 x 10⁻⁵ M | Phyllanthus urinaria L. |

Experimental Protocols

Isolation of this compound

While detailed, step-by-step protocols for the isolation of this compound are not extensively described in the readily available literature, the general approach involves solvent extraction of plant material from Phyllanthus urinaria, followed by chromatographic purification techniques to isolate the active compound.

Bioassay for Leaf-Closing Activity

A definitive, standardized protocol for the leaf-closing bioassay is not explicitly detailed in the reviewed literature. However, based on the descriptions of the experiments, a general workflow can be inferred.

Figure 1: Inferred workflow for the this compound leaf-closing bioassay.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound induces leaf closure is still under investigation. However, research points towards a receptor-mediated signal transduction pathway.

The Role of Motor Cells and Putative Receptors

Studies using fluorescence-labeled probes derived from this compound have revealed that the target cells for its action are the motor cells located at the base of the leaflets.[6][7] These specialized cells control the movement of the leaves by changing their turgor pressure. The specificity of this compound's action on Phyllanthus urinaria and not other nyctinastic plants suggests the existence of a specific receptor on the plasma membrane of these motor cells.[5][6]

Proposed Signaling Pathway

While the complete signaling cascade remains to be elucidated, a hypothetical model can be proposed based on the available evidence and general principles of plant signal transduction.

Figure 2: Hypothetical signaling pathway for this compound-induced leaf closure.

This proposed pathway involves the binding of this compound to a specific receptor on the motor cell membrane, which then initiates an intracellular signaling cascade. This cascade likely involves second messengers and protein kinases, ultimately leading to the modulation of ion channels. The resulting changes in ion flux across the cell membrane would alter the osmotic potential and, consequently, the turgor pressure of the motor cells, causing the leaflets to close. While extracts from Phyllanthus species have been shown to modulate various signaling pathways, including MAPK/ERK and PI3K/Akt, in other biological systems, the specific pathway for this compound's leaf-closing action is yet to be determined.[8][9][10]

Future Research Directions

The study of this compound presents several exciting avenues for future research:

-

Receptor Identification and Characterization: The primary goal should be the identification and characterization of the putative receptor for this compound in the motor cells of Phyllanthus urinaria. This would be a significant step in understanding its mechanism of action.

-

Elucidation of the Signaling Pathway: Once the receptor is identified, the downstream signaling components need to be unraveled. This would involve identifying the second messengers, protein kinases, and ion channels that are part of the cascade.

-

Broader Biological Screening: While the leaf-closing activity is well-established, the potential for this compound to exhibit other pharmacological activities remains largely unexplored. Screening for other biological effects could reveal novel therapeutic applications.

-

Structure-Activity Relationship Studies: A deeper understanding of the relationship between the chemical structure of this compound and its biological activity could guide the synthesis of more potent or specific analogs for research or therapeutic purposes.

Conclusion

This compound stands out as a fascinating natural product with a highly specific and potent biological activity. Its role in the nyctinastic movement of Phyllanthus urinaria provides a valuable model system for studying plant circadian rhythms and signal transduction. While significant progress has been made in its synthesis and initial biological characterization, the molecular details of its mechanism of action are still emerging. Further research into its receptor and signaling pathway will not only deepen our understanding of plant biology but may also uncover new opportunities for the development of novel bioactive compounds.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [논문]Fluorescence study on the nyctinasty of Phyllanthus urinaria L. using novel fluorescence-labeled probe compounds [scienceon.kisti.re.kr]

- 8. Phyllanthus Suppresses Prostate Cancer Cell, PC-3, Proliferation and Induces Apoptosis through Multiple Signalling Pathways (MAPKs, PI3K/Akt, NFκB, and Hypoxia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of the Lactone Moiety in Phyllanthurinolactone's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllanthurinolactone, a key bioactive compound isolated from Phyllanthus urinaria, is pivotal in the regulation of nyctinastic (circadian) leaf movement. This technical guide delves into the biological significance of the lactone moiety, a core structural feature of this compound's aglycon. While direct modification studies on this compound's lactone ring are not extensively documented, this paper synthesizes existing knowledge on its mechanism of action and draws parallels from structure-activity relationship (SAR) studies of other bioactive lactones. This guide provides a comprehensive overview of the current understanding of this compound, including its role in a proposed signaling pathway, detailed experimental protocols for its bioassay, and a summary of relevant quantitative data. The insights presented herein are intended to inform future research and potential applications in drug discovery and development, particularly in the modulation of biological rhythms and ion channel activity.

Introduction

Phyllanthus urinaria, a plant with a long history in traditional medicine, exhibits a fascinating biological phenomenon known as nyctinastic movement, the rhythmic opening and closing of its leaves in response to the diurnal cycle. The primary chemical driver of the leaf-closing (nyctinastic) movement in this plant is this compound.[1][2] This glycoside is hydrolyzed by a circadian-regulated β-glucosidase to release its active aglycon, which then initiates a signaling cascade within the motor cells of the pulvinus, the joint-like structure at the base of the leaflet. This cascade culminates in changes in turgor pressure, leading to the physical closure of the leaves.

The chemical structure of this compound's aglycon features a lactone ring, a cyclic ester. This moiety is a common motif in a vast array of biologically active natural products, often playing a critical role in their pharmacological effects. This guide focuses on elucidating the biological importance of this specific functional group in the context of this compound's activity.

The Biological Significance of the Lactone Moiety

The primary biological role of this compound is the induction of leaf closure in Phyllanthus urinaria. The active form of the molecule is its aglycon, which is released through enzymatic hydrolysis of the glycosidic bond. This indicates that the aglycon, containing the lactone ring, is the portion of the molecule that interacts with a putative receptor on the plant's motor cells.

While direct experimental evidence from the modification of this compound's lactone ring is limited, the broader field of natural product chemistry provides substantial insights into the importance of this functional group. In many bioactive compounds, the lactone moiety, particularly if it contains an α,β-unsaturated carbonyl system, is a key electrophilic center. This feature allows for covalent bond formation with nucleophilic residues (such as cysteine or lysine) on target proteins through a Michael addition reaction.[3] This irreversible or slowly reversible binding can lead to potent and sustained biological activity.

Although the specific receptor for this compound has not yet been identified, it is hypothesized that the lactone moiety is essential for one or both of the following:

-

Receptor Binding and Affinity: The lactone group, with its specific stereochemistry and electronic properties, likely contributes significantly to the binding affinity of the aglycon to its receptor. The precise orientation of the carbonyl group and the ring structure would be critical for fitting into the receptor's binding pocket.

-

Intrinsic Activity: The electrophilic nature of the lactone carbonyl carbon may be directly involved in the activation of the receptor, possibly through the formation of a covalent bond, which would trigger the downstream signaling cascade.

Quantitative Data

Quantitative data on the structure-activity relationship of this compound derivatives with modified lactone rings are not available in the current literature. However, the effective concentrations of the native leaf-movement factors in Phyllanthus urinaria have been determined.

| Compound | Biological Activity | Effective Concentration |

| This compound | Leaf-closing factor | 1 x 10-7 M[2] |

| Phyllurine | Leaf-opening factor | 2.5 x 10-5 M[2] |

Proposed Signaling Pathway

The binding of this compound's aglycon to its putative receptor on the surface of pulvinar motor cells is thought to initiate a signaling cascade that results in leaf closure. This process is ultimately mediated by changes in ion fluxes and water movement, leading to a loss of turgor in the extensor cells and an increase in turgor in the flexor cells of the pulvinus.

Experimental Protocols

Bioassay for Leaf-Closing Activity of this compound

This protocol is synthesized from descriptions of nyctinastic movement bioassays.

Objective: To determine the leaf-closing activity of this compound and its analogs on Phyllanthus urinaria leaflets.

Materials:

-

Healthy, potted Phyllanthus urinaria plants maintained under a regular light/dark cycle.

-

This compound stock solution (e.g., 1 mM in a suitable solvent, such as DMSO, diluted in water).

-

Control solution (solvent without this compound).

-

Micropipettes.

-

A controlled environment chamber with controlled lighting and temperature.

-

A camera for time-lapse photography or a protractor for manual angle measurement.

Procedure:

-

Select healthy P. urinaria plants with fully opened leaflets during the daytime (mid-photoperiod).

-

Prepare serial dilutions of the this compound stock solution to achieve the desired test concentrations (e.g., ranging from 10-8 M to 10-5 M).

-

Gently apply a small, standardized volume (e.g., 10 µL) of the test solution to the pulvinus at the base of a terminal leaflet.

-

Apply the control solution to a separate, equivalent leaflet on the same or a different plant to serve as a negative control.

-

Place the plants in the controlled environment chamber under constant light and temperature to avoid interference from natural circadian rhythms.

-

Monitor the angle of the treated leaflets relative to the petiole at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.

-

Record the time required for the leaflet to reach a predetermined angle of closure (e.g., >90 degrees from the open position).

-

The activity can be quantified by determining the minimum effective concentration (MEC) that induces leaf closure or by measuring the rate of closure at different concentrations.

Conclusion and Future Directions

The lactone moiety is an indispensable feature of the this compound aglycon, the active form responsible for inducing nyctinastic leaf closure in Phyllanthus urinaria. While direct structure-activity relationship studies on the lactone ring of this specific molecule are yet to be conducted, the wealth of information from other bioactive lactones strongly suggests its critical role in receptor binding and/or activation.

Future research should focus on the following areas to provide a more complete understanding:

-

Synthesis and Bioassay of Analogs: The synthesis of this compound analogs with modified lactone rings (e.g., ring-opened, different ring sizes, saturated lactones) is crucial to definitively quantify the contribution of this moiety to its biological activity.

-

Receptor Identification and Characterization: The identification and characterization of the putative receptor for this compound's aglycon will be a landmark discovery, enabling detailed binding studies and a more precise elucidation of the downstream signaling pathway.

-

Elucidation of the Downstream Signaling Cascade: Further investigation into the specific second messengers and ion channels modulated by this compound will provide a more detailed molecular map of the nyctinastic movement.

A deeper understanding of the biological significance of the lactone moiety in this compound will not only advance our knowledge of plant biology but also has the potential to inspire the design of novel small molecules that can modulate circadian rhythms and ion channel activity, with potential applications in agriculture and medicine.

References

Methodological & Application

Enantioselective Synthesis of Phyllanthurinolactone and Its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an overview of the enantioselective synthesis of Phyllanthurinolactone, a natural product identified as a leaf-closing substance in Phyllanthus urinaria L., and its analogs. The synthesis is of significant interest for the development of molecular probes to study plant biology and potentially for broader applications in drug discovery. While detailed experimental protocols and quantitative data from the primary literature are not publicly available, this document summarizes the key findings based on published abstracts and outlines a general synthetic approach. Structure-activity relationship studies have indicated that the sugar moiety of this compound can be varied without impacting its biological activity, opening avenues for the creation of diverse analogs.

Introduction

This compound is a bioactive natural product that mediates the nyctinastic movement (leaf closing at night) of the plant Phyllanthus urinaria L.[1]. Its unique biological function and chemical structure, which includes a lactone and a glycosidic bond, make it an attractive target for chemical synthesis. Enantioselective synthesis is crucial to obtain the biologically active stereoisomer. The ability to synthesize this compound and its analogs provides valuable tools for chemical biology and pharmacology. In particular, the synthesis of analogs with modified sugar moieties that retain biological activity is a key step towards developing molecular probes to elucidate the underlying mechanisms of plant movement and potentially identify novel therapeutic targets[1].

Synthesized Compounds

The enantioselective synthesis reported by Urakawa and colleagues focused on producing this compound and a series of its analogs where the D-glucose moiety was replaced with other sugars. This was aimed at understanding the structural requirements for its biological activity[1].

| Compound ID | Description | Sugar Moiety |

| 1 | This compound | D-Glucose |

| Analogs | Analogs of this compound | Other Sugars |

Experimental Workflow

The enantioselective synthesis of this compound and its analogs involves a multi-step process. A generalized workflow is depicted below. The key strategic elements include the stereocontrolled installation of chiral centers and the glycosylation to introduce the sugar moiety.

Caption: Generalized workflow for the synthesis of this compound.

Key Experimental Protocols

Note: The following protocols are generalized based on the available literature abstracts. Specific reagents, conditions, and stoichiometric details are not available.

General Procedure for the Enantioselective Synthesis of the Aglycone

The synthesis of the aglycone portion of this compound is expected to commence from a suitable chiral starting material or employ an asymmetric reaction to establish the key stereocenters. This would likely involve steps such as asymmetric aldol reactions, Sharpless asymmetric epoxidation, or other well-established methods for enantioselective synthesis.

General Glycosylation Protocol

The coupling of the aglycone with the desired sugar moiety is a critical step. This is typically achieved using a protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) and a suitable promoter in an anhydrous solvent.

-

Dissolve the aglycone acceptor in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

-

Add a protected sugar donor and a glycosylation promoter (e.g., a Lewis acid such as trimethylsilyl trifluoromethanesulfonate).

-

Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Quench the reaction and purify the glycosylated product by column chromatography.

Final Deprotection

The final step in the synthesis is the removal of all protecting groups from the sugar and aglycone moieties. This is typically achieved by standard deprotection protocols, such as hydrogenation for benzyl groups or acid/base treatment for other protecting groups.

Biological Activity and Structure-Activity Relationship

This compound is known to be a leaf-closing substance in Phyllanthus urinaria L.[1]. A key finding from the synthesis of its analogs is that the structure of the sugar moiety does not significantly affect this bioactivity. This suggests that the aglycone portion of the molecule is the primary determinant for its biological function. This insight is crucial for the design of molecular probes, as the sugar moiety can be modified, for instance with a fluorescent tag, without compromising the biological activity of the core structure[1].

Logical Relationship for Molecular Probe Development

The findings from the enantioselective synthesis and structure-activity relationship studies provide a clear rationale for the development of molecular probes based on the this compound scaffold.

Caption: Rationale for developing molecular probes from this compound.

Conclusion

The enantioselective synthesis of this compound and its analogs represents a significant achievement in natural product synthesis. Although detailed experimental procedures are not widely available, the reported work provides a foundation for further research in this area. The discovery that the sugar moiety can be altered without loss of the leaf-closing activity is a pivotal finding, paving the way for the creation of sophisticated molecular probes to investigate the biology of plant movement and potentially uncover new pharmacological applications. Further studies to fully elucidate the synthetic pathway and the molecular mechanism of action of this compound are warranted.

References

Protocol for the Extraction and Purification of Phyllanthurinolactone from Phyllanthus urinaria

Application Note

Introduction

Phyllanthurinolactone is a naturally occurring compound that has been isolated from the plant Phyllanthus urinaria L.[1]. This document provides a detailed protocol for the extraction and purification of this compound from dried plant material. The methodology is based on established solvent extraction and chromatographic techniques, designed for use by researchers, scientists, and drug development professionals.

Principle

The protocol begins with the extraction of this compound from the plant matrix using a polar organic solvent. The crude extract is then subjected to a series of chromatographic separations to isolate the target compound from other phytochemicals. The purification process is monitored by appropriate analytical techniques to ensure the final product's purity.

Experimental Protocols

1. Plant Material Preparation

-

Plant Species: Whole plant of Phyllanthus urinaria L.

-

Preparation: The plant material should be air-dried and then coarsely powdered using a mechanical grinder.

2. Extraction

-

Solvent: Methanol (MeOH)

-

Procedure:

-

Immerse the powdered plant material in methanol at room temperature.

-

Allow the extraction to proceed for a specified period with occasional agitation.

-

Filter the mixture to separate the methanol extract from the plant residue.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3. Purification

The purification of this compound from the crude methanol extract is achieved through a multi-step chromatographic process.

3.1. Silica Gel Column Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc)

-

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed in n-hexane.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using an appropriate analytical method, such as thin-layer chromatography (TLC).

-

Combine the fractions containing this compound.

-

3.2. Further Purification (if necessary)

For higher purity, additional chromatographic steps may be employed, such as:

-

Sephadex LH-20 Column Chromatography: This technique separates compounds based on their molecular size. A methanol elution is typically used.

-

Preparative High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is commonly used for the final purification of compounds from Phyllanthus extracts[1]. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape[1].

Quantitative Data

Due to the limited publicly available data specifically detailing the quantitative aspects of this compound extraction, the following table provides a general framework. Researchers should optimize these parameters for their specific experimental conditions.

| Parameter | Value/Range | Notes |

| Extraction | ||

| Plant Material (Dry Weight) | To be determined | Start with a significant amount (e.g., 1-5 kg) for preparative isolation. |

| Extraction Solvent Volume | To be determined | A general guideline is a 1:5 to 1:10 ratio of plant material (g) to solvent (mL). |

| Extraction Time | To be determined | Typically ranges from several hours to overnight. |

| Crude Extract Yield (%) | To be determined | This will vary depending on the plant material and extraction conditions. |

| Purification | ||

| Silica Gel Column Dimensions | To be determined | Dependent on the amount of crude extract to be purified. |

| n-Hexane:EtOAc Gradient | To be determined | A typical gradient might range from 100:0 to 0:100 (v/v). |

| Preparative HPLC Column | C18 | A common choice for reversed-phase separation of plant secondary metabolites[1]. |

| Preparative HPLC Mobile Phase | Water/Acetonitrile or Water/Methanol with acidifier | The specific gradient and acidifier need to be optimized. |

| Final Product | ||

| Purified this compound Yield (mg) | To be determined | Highly dependent on the initial concentration in the plant material and the efficiency of each purification step. |

| Purity (%) | >95% | Purity should be assessed by analytical HPLC, NMR, and/or mass spectrometry. |

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols for the Quantification of Phyllanthurinolactone using HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthurinolactone, a diterpene lactone identified in Phyllanthus urinaria, is a natural compound of interest for its potential biological activities.[1][2][3] Accurate and precise quantification of this compound in plant matrices and pharmaceutical formulations is crucial for research, quality control, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively reported, the following protocols are based on established and validated methods for the analysis of structurally similar diterpene and sesquiterpene lactones from plant sources. Method validation for this compound will be required for regulatory purposes.

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with a suitable detector (e.g., PDA or MS) is a robust technique for the analysis of diterpene lactones. Reverse-phase HPLC is the most common approach.

Application Note: HPLC Quantification of this compound

This method is designed for the separation and quantification of this compound in plant extracts and other relevant matrices. A C18 column is used with a gradient elution of water and an organic solvent to achieve optimal separation.

Key Parameters:

-

Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)

-

Detection: Photodiode Array (PDA) at 220 nm or Mass Spectrometry (MS) for higher selectivity and sensitivity.

-

Quantification: External standard calibration using a certified this compound standard.

Experimental Protocol: HPLC-PDA Quantification

1. Materials and Reagents:

-

This compound analytical standard (CAS: 168180-12-9)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Plant material (e.g., dried and powdered Phyllanthus urinaria)

2. Standard Solution Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Serially dilute the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (from Plant Material):

-

Accurately weigh 1 g of powdered plant material.

-

Extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.

4. HPLC Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

PDA Detection: 220 nm

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample extract from the calibration curve.

Illustrative Quantitative Data (HPLC)

The following table presents representative validation data for the HPLC analysis of a diterpene lactone, which can be expected to be similar for this compound upon method validation.

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.7 µg/mL |

| Recovery | 98 - 103% |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 3% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many diterpene lactones, derivatization may be necessary to improve volatility and thermal stability.

Application Note: GC-MS Quantification of this compound

This method is suitable for the trace-level quantification of this compound. Derivatization with a silylating agent (e.g., BSTFA) is recommended to enhance its volatility for GC analysis.

Key Parameters:

-

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Ionization: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Ion Trap

-

Quantification: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol: GC-MS Quantification

1. Materials and Reagents:

-

This compound analytical standard

-

GC-grade solvents (e.g., hexane, ethyl acetate)

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine

2. Standard and Sample Preparation:

-

Prepare standard solutions and sample extracts as described in the HPLC protocol.

-

Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Heat at 70°C for 30 minutes.

-

After cooling, the derivatized sample is ready for GC-MS analysis.

3. GC-MS Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min

-

Ramp: 10°C/min to 280°C

-

Hold: 10 min at 280°C

-

-

Injector Temperature: 250°C

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Scan Range (Full Scan): 50-550 amu

-

SIM Mode: Select 3-4 characteristic ions of the derivatized this compound for quantification.

4. Data Analysis:

-

Identify the derivatized this compound peak based on its retention time and mass spectrum.

-

Construct a calibration curve using the peak areas of the selected ions from the derivatized standards.

-

Quantify this compound in the samples using the calibration curve.

Illustrative Quantitative Data (GC-MS)

The following table presents typical validation parameters for a quantitative GC-MS method for a derivatized diterpenoid.

| Parameter | Value |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.02 µg/mL |

| Limit of Quantification (LOQ) | ~0.07 µg/mL |

| Recovery | 95 - 105% |

| Intra-day Precision (RSD%) | < 5% |

| Inter-day Precision (RSD%) | < 7% |

Visualizations

Experimental Workflow Diagrams

Caption: HPLC analysis workflow for this compound.

Caption: GC-MS analysis workflow for this compound.

References

Application Notes and Protocols for Cell Imaging Using Fluorescence-Labeled Phyllanthurinolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phyllanthurinolactone

This compound is a naturally occurring lactone isolated from the plant species Phyllanthus urinaria. Preliminary studies suggest that it exhibits potent anti-proliferative effects in various cancer cell lines. Its mechanism of action is believed to involve the modulation of key cellular signaling pathways that regulate cell growth and apoptosis. To facilitate the detailed investigation of its cellular uptake, subcellular localization, and molecular targets, a fluorescence-labeled version of this compound has been developed. This document provides detailed application notes and protocols for utilizing this novel probe in cell imaging studies.

Principle of Fluorescence-Labeled this compound in Cell Imaging

Fluorescence labeling of a small molecule like this compound allows for its direct visualization within living or fixed cells using fluorescence microscopy. The fluorophore attached to the this compound molecule emits light of a specific wavelength when excited by a suitable light source. By detecting this emitted light, researchers can track the molecule's journey into the cell, identify its accumulation in specific organelles, and potentially observe its interaction with target proteins. This technique provides invaluable spatial and temporal information about the drug's behavior at the cellular level.

Synthesis of Fluorescence-Labeled this compound

A common strategy for fluorescently labeling natural products is to conjugate a reactive fluorescent dye to a suitable functional group on the molecule. The following is a general protocol for the synthesis of a fluorescent this compound probe.

Protocol: Synthesis of this compound-Fluorophore Conjugate

-

Selection of Fluorophore: Choose a fluorescent dye with appropriate spectral properties (excitation/emission wavelengths) for the available microscopy equipment. The dye should also have a suitable reactive group (e.g., NHS ester, maleimide) for conjugation. For this example, we will use a dye with an NHS ester group that reacts with primary amines.

-

Modification of this compound (if necessary): If this compound does not possess a suitable functional group for conjugation, a linker with a reactive group (e.g., a primary amine) may need to be chemically introduced. This step requires careful chemical synthesis to ensure that the biological activity of this compound is not compromised.

-

Conjugation Reaction:

-

Dissolve the amine-modified this compound in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Add the NHS ester-functionalized fluorescent dye in a slight molar excess.

-

Add a non-nucleophilic base, such as triethylamine (TEA), to catalyze the reaction.

-

Allow the reaction to proceed at room temperature for several hours to overnight, protected from light.

-

-

Purification:

-

Purify the resulting fluorescent conjugate using high-performance liquid chromatography (HPLC) to separate the labeled product from unreacted dye and starting material.

-

Collect the fractions containing the desired product and confirm its identity and purity using mass spectrometry and NMR spectroscopy.

-

-

Storage: Store the purified fluorescent this compound conjugate in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light and moisture.

Experimental Protocols for Cell Imaging

4.1. Cell Culture and Staining

This protocol describes the general procedure for staining live cells with fluorescence-labeled this compound.

-

Cell Seeding:

-

Seed the cells of interest (e.g., a cancer cell line) onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

-

Culture the cells in appropriate media until they reach the desired confluency (typically 50-70%).

-

-

Preparation of Staining Solution:

-

Prepare a stock solution of the fluorescence-labeled this compound in DMSO.

-

On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 10 µM.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the staining solution containing the fluorescent probe to the cells.

-

Incubate the cells for a specific period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator. The incubation time will depend on the rate of cellular uptake.

-

-

Washing:

-

After incubation, gently remove the staining solution.

-

Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove any unbound probe.

-

-

(Optional) Counterstaining:

-

To visualize specific organelles, cells can be co-stained with organelle-specific fluorescent dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria). Follow the manufacturer's protocol for the specific counterstain.

-

-

Imaging:

-

Immediately proceed to fluorescence microscopy. For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

4.2. Fluorescence Microscopy and Image Acquisition

-

Microscope Setup:

-

Turn on the fluorescence microscope and the light source (e.g., laser, mercury lamp).

-

Select the appropriate objective lens (e.g., 40x or 60x oil immersion objective for high-resolution imaging).

-

-

Image Acquisition Settings:

-

Choose the correct filter set or laser line corresponding to the excitation and emission wavelengths of the fluorescent probe.

-

Adjust the exposure time or laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

-

Acquire images of the stained cells. For 3D visualization, acquire a Z-stack of images. For dynamic processes, perform time-lapse imaging.

-

-

Controls:

-

Unstained Cells: Image unstained cells to determine the level of autofluorescence.

-

Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the probe to ensure it does not cause any artifacts.

-

Data Presentation and Analysis

5.1. Quantitative Analysis of Cellular Uptake

The fluorescence intensity within the cells can be quantified to measure the uptake of the labeled this compound.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |

| HeLa | 1 | 1 | 150 ± 20 |

| HeLa | 1 | 4 | 450 ± 35 |

| A549 | 1 | 1 | 120 ± 15 |

| A549 | 1 | 4 | 380 ± 30 |

5.2. Subcellular Localization Analysis

Co-localization analysis with organelle-specific markers can determine the subcellular distribution of the probe. The Pearson's Correlation Coefficient (PCC) is a common metric, where a value close to 1 indicates high co-localization.

| Organelle Marker | Pearson's Correlation Coefficient (PCC) with Labeled this compound |

| Mitochondria (MitoTracker Red) | 0.85 ± 0.05 |

| Endoplasmic Reticulum (ER-Tracker Green) | 0.30 ± 0.08 |

| Nucleus (DAPI) | 0.15 ± 0.04 |

Hypothetical Signaling Pathway of this compound

Based on its anti-proliferative effects, it is hypothesized that this compound induces apoptosis by targeting the PI3K/Akt signaling pathway.

Diagram: Hypothetical PI3K/Akt Signaling Pathway Modulation by this compound

Application Notes and Protocols for Testing Phyllanthurinolactone Bioactivity

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo evaluation of Phyllanthurinolactone's biological activities.

Introduction

This compound is a natural product isolated from plants of the Phyllanthus genus, such as Phyllanthus urinaria and Glochidion zeylanicum.[1][2] While it has been identified as a leaf-closing substance, detailed investigations into its bioactivity, particularly in the realms of oncology and inflammation, are not extensively documented in publicly available literature.[3] However, the Phyllanthus genus is a rich source of bioactive lignans and other secondary metabolites that have demonstrated significant anti-inflammatory, anticancer, and antioxidant properties.[4][5][6][7] Therefore, this document provides a comprehensive set of application notes and detailed protocols for the in vitro and in vivo testing of this compound's potential bioactivities, based on established assays for analogous compounds from this genus.

These protocols will enable researchers to screen for and characterize the cytotoxic and anti-inflammatory effects of this compound, providing a foundation for further drug development efforts.

In Vitro Assays for Bioactivity

Anticancer Activity: Cytotoxicity Screening

A primary step in assessing the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[8][9][10]

Table 1: Template for IC50 Values of this compound against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| MCF-7 | Breast | Data to be determined |

| PC-3 | Prostate | Data to be determined |

| HCT-116 | Colon | Data to be determined |

| A549 | Lung | Data to be determined |

| HeLa | Cervical | Data to be determined |

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116, A549, HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is implicated in various diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. The Griess assay is a common method to measure nitric oxide (NO) production by macrophages, a key indicator of inflammation.

Table 2: Template for Nitric Oxide Inhibition by this compound in LPS-stimulated RAW 264.7 Macrophages

| Concentration of this compound (µM) | NO Production (% of Control) |

| 0 (Control) | 100 |

| 1 | Data to be determined |

| 10 | Data to be determined |

| 50 | Data to be determined |

| 100 | Data to be determined |

Objective: To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM, FBS, Penicillin-Streptomycin

-

LPS from Escherichia coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-